Melting Point vs. CBP: Thermal Processing Window Comparison for Vacuum-Deposited OLEDs
The target compound exhibits a melting point of 241–245 °C (lit. 243 °C) as measured by differential scanning calorimetry (DSC) . In contrast, the widely used benchmark host CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) melts at 281–285 °C [1]. While CBP provides higher thermal endurance, the ~40 °C lower melting point of 9-phenyl-9H,9'H-2,3'-bicarbazole may translate to reduced energy input during sublimation purification and thin-film deposition, potentially lowering the manufacturing thermal budget while still maintaining phase stability in the amorphous film state required for efficient OLED operation.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 241–245 °C (lit. 243 °C) |
| Comparator Or Baseline | CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl): 281–285 °C |
| Quantified Difference | ~40 °C lower |
| Conditions | DSC measurement |
Why This Matters
The lower melting point relative to CBP may facilitate lower-energy sublimation purification and vacuum deposition while retaining adequate thermal stability for OLED fabrication.
- [1] ChemWhat, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) Chemical & Physical Properties, CAS 58328-31-7. View Source
